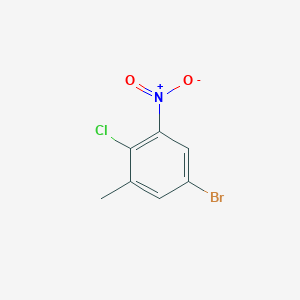

![molecular formula C7H11Cl2N3 B2523260 1-[(azetidin-3-yl)methyl]-4-chloro-1H-pyrazole hydrochloride CAS No. 2379945-52-3](/img/structure/B2523260.png)

1-[(azetidin-3-yl)methyl]-4-chloro-1H-pyrazole hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

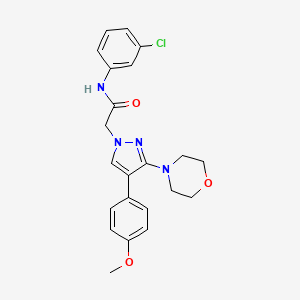

The compound 1-[(azetidin-3-yl)methyl]-4-chloro-1H-pyrazole hydrochloride is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The compound is not directly mentioned in the provided papers, but it is structurally related to the azetidinone and pyrazole derivatives discussed in the research. These derivatives are known for their biological activities and are often synthesized for their potential use as antibacterial agents .

Synthesis Analysis

The synthesis of related azetidinone derivatives typically involves multi-step reactions starting from pyrazole precursors. For instance, the synthesis of 3,5-dimethyl-1H-pyrazole derivatives involves the treatment with ethylchloroacetate and potassium carbonate, followed by reactions with thiosemicarbazide and mineral acids to produce various intermediates . Similarly, azetidinone derivatives have been synthesized from chalcones of 4-hydroxycoumarin and confirmed by spectral and analytical data . Another method includes Betti’s condensation reaction followed by treatment with chloroacetic acid and POCl3 in the presence of triethylamine . These methods provide a basis for the synthesis of 1-[(azetidin-3-yl)methyl]-4-chloro-1H-pyrazole hydrochloride, which would likely involve the attachment of a chloro-substituted azetidinone to a pyrazole ring.

Molecular Structure Analysis

The molecular structure of azetidinone and pyrazole derivatives is typically confirmed using spectroscopic techniques such as IR and 1H-NMR, alongside elemental analysis . These techniques would be essential in determining the structure of 1-[(azetidin-3-yl)methyl]-4-chloro-1H-pyrazole hydrochloride, ensuring the correct synthesis of the compound and identifying key functional groups that contribute to its biological activity.

Chemical Reactions Analysis

Azetidinone and pyrazole derivatives are known to undergo various chemical reactions, particularly those that lead to the formation of Schiff bases and their subsequent condensation with chloroacetyl chloride in the presence of triethylamine . These reactions are crucial for the synthesis of new compounds with potential antibacterial properties. The chemical reactivity of 1-[(azetidin-3-yl)methyl]-4-chloro-1H-pyrazole hydrochloride would likely be similar, with the potential to form new derivatives through reactions with different reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinone and pyrazole derivatives, such as solubility, drug-likeness, and biological activity, are often studied using computational methods and in vitro assays . These studies help predict the pharmacokinetic properties and potential efficacy of the compounds as antibacterial agents. The properties of 1-[(azetidin-3-yl)methyl]-4-chloro-1H-pyrazole hydrochloride would need to be analyzed similarly to determine its suitability as a drug candidate.

Applications De Recherche Scientifique

Pharmacokinetics and Metabolism

The study by Shilling et al. (2010) on the pharmacokinetics, metabolism, and excretion of INCB018424, a selective inhibitor of Janus tyrosine kinase 1/2, in humans highlights the importance of understanding how drugs are processed in the body. The research found rapid absorption and elimination of the drug, with significant recovery in urine and feces, indicating efficient systemic clearance. This study underscores the role of pharmacokinetic studies in determining the fate of drugs within the human body, crucial for drug development and safety assessments (Shilling et al., 2010).

Therapeutic Efficacy

Another dimension of scientific research applications involves evaluating the therapeutic efficacy of compounds. Wallis et al. (2010) investigated the efficacy of PNU-100480, an oxazolidinone, in treating tuberculosis by assessing its safety, tolerability, pharmacokinetics, and pharmacodynamics. This study utilized biomarkers to gauge safety and efficacy, demonstrating the potential of new treatments against global health threats like tuberculosis. The findings suggest that compounds like PNU-100480 could advance the treatment options for diseases with significant public health implications (Wallis et al., 2010).

Combination Therapy Studies

Research on combination therapies provides insights into how compounds can be used together for enhanced therapeutic outcomes. The study of the combination of pramiverine and metamizole in treating colic pain by Romero et al. (1976) illustrates the potential benefits of combining different pharmacological agents to improve patient outcomes in clinical settings. Such studies are crucial for developing more effective treatments with synergistic effects, offering new avenues for managing various medical conditions (Romero et al., 1976).

Propriétés

IUPAC Name |

1-(azetidin-3-ylmethyl)-4-chloropyrazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3.ClH/c8-7-3-10-11(5-7)4-6-1-9-2-6;/h3,5-6,9H,1-2,4H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFQOAXFXSYOQDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CN2C=C(C=N2)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[[4-(3-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2523178.png)

![Methyl 3-{4-[(2-methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2523179.png)

![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2523180.png)

![(2-Phenyltriazol-4-yl)-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2523185.png)

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2523194.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one](/img/structure/B2523196.png)